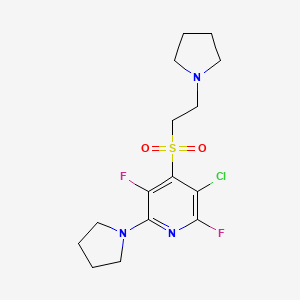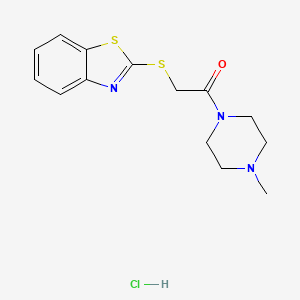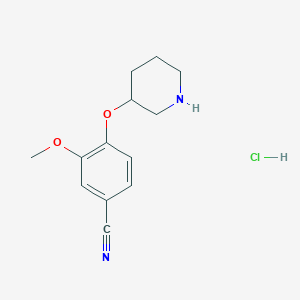
3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: is a chemical compound with the molecular formula C13H16N2O2 It is known for its unique structure, which includes a methoxy group, a piperidinyloxy group, and a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride typically involves multiple steps:
Formation of the Benzonitrile Core: The initial step involves the synthesis of the benzonitrile core, which can be achieved through the reaction of a suitable aromatic compound with cyanide sources under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Piperidinyloxy Group: The piperidinyloxy group is attached through nucleophilic substitution reactions, where a piperidine derivative reacts with the benzonitrile intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: can be compared with similar compounds to highlight its uniqueness:
3-Methoxy-4-(4-piperidinyloxy)benzonitrile: This compound has a similar structure but with a different position of the piperidinyloxy group, leading to variations in reactivity and applications.
4-Methoxybenzonitrile: Lacks the piperidinyloxy group, resulting in different chemical properties and uses.
These comparisons underscore the distinct features and potential advantages of This compound in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C13H17ClN2O2 |
|---|---|
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
3-methoxy-4-piperidin-3-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-16-13-7-10(8-14)4-5-12(13)17-11-3-2-6-15-9-11;/h4-5,7,11,15H,2-3,6,9H2,1H3;1H |
Clave InChI |
KISQIHQWSBULLS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C#N)OC2CCCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
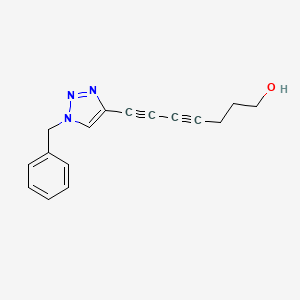
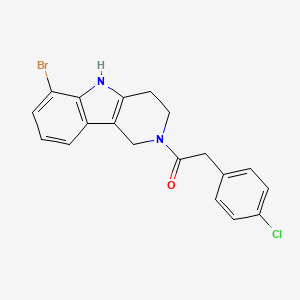
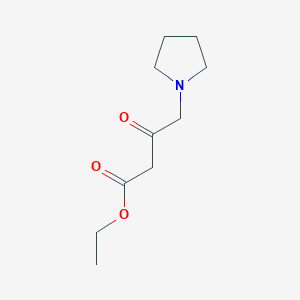

![2H-Pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12638484.png)

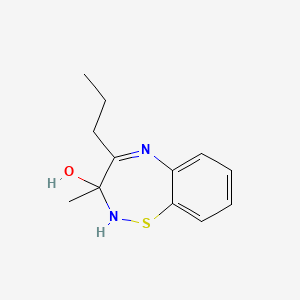

![N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine](/img/structure/B12638499.png)

![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol](/img/structure/B12638506.png)
